2-fluoro-N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide
Overview
Description
2-fluoro-N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide is a synthetic organic compound with the molecular formula C21H15FN2O3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized by the cyclization of 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a methoxy-substituted benzene derivative reacts with the benzoxazole intermediate.
Fluorination: The fluorine atom can be introduced via electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Amidation: The final step involves the formation of the amide bond by reacting the fluorinated benzoxazole intermediate with a suitable amine or aniline derivative under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes may be employed to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles or electrophiles depending on the reaction type
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-fluoro-N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide has several scientific research applications, including:
Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate the structure and function of biological macromolecules.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, anticancer, or antimicrobial activities.
Industry: It may find applications in the development of new materials, coatings, or chemical processes.
Mechanism of Action
The mechanism of action of 2-fluoro-N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s effects can be mediated through various pathways, including inhibition of enzyme activity, alteration of signal transduction, or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-fluoro-N-(4-methoxyphenyl)benzamide
- 2-fluoro-N-(4-methoxyphenyl)-1,3-benzoxazole
- 2-fluoro-N-(4-methoxyphenyl)-5-benzoxazolecarboxamide
Uniqueness
2-fluoro-N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The presence of the fluorine atom, methoxyphenyl group, and benzoxazole moiety differentiates it from other similar compounds, potentially leading to unique reactivity and applications.
Properties
IUPAC Name |
2-fluoro-N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15FN2O3/c1-26-15-9-6-13(7-10-15)21-24-18-12-14(8-11-19(18)27-21)23-20(25)16-4-2-3-5-17(16)22/h2-12H,1H3,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHJKZYZAAKIKOY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC=CC=C4F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15FN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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